4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide
Description
4-(Aminomethyl)-N,N-diethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with an aminomethyl group at the 4-position and a diethyl-sulfonamide moiety at the 2-position. The aminomethyl group introduces a primary amine, enabling hydrogen bonding or coordination with metal ions, while the diethyl groups on the sulfonamide may enhance lipophilicity and steric bulk compared to simpler analogs.
Properties
Molecular Formula |
C9H16N2O2S2 |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H16N2O2S2/c1-3-11(4-2)15(12,13)9-5-8(6-10)7-14-9/h5,7H,3-4,6,10H2,1-2H3 |
InChI Key |
UEFYXQXTOCRYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide typically involves multiple steps. One common method is the reaction of thiophene-2-sulfonyl chloride with N,N-diethylamine to form the intermediate N,N-diethylthiophene-2-sulfonamide. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The aminomethyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Aminomethyl Substitution
A structural isomer, 5-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide hydrochloride (CAS: 1228665-74-4), differs only in the position of the aminomethyl group (5- vs. 4-position) on the thiophene ring. This positional variation can significantly alter electronic properties and steric interactions. For example:
- Electronic Effects: The 4-position aminomethyl group in the target compound may engage in intramolecular hydrogen bonding with the sulfonamide oxygen, stabilizing the molecule.
- Biological Implications : Positional isomers often exhibit divergent binding affinities to biological targets. For instance, sulfonamide drugs like sulfamethoxazole rely on precise substituent positioning for antibacterial activity .
Core Heterocycle Variations: Thiophene vs. Benzene
- N-(4-Chlorophenyl)thiophene-2-sulfonamide (CAS: 39810-52-1): Shares the thiophene-sulfonamide core but substitutes the diethyl-aminomethyl group with a 4-chlorophenyl moiety. The chlorine atom increases electronegativity, enhancing dipole interactions, while the absence of the aminomethyl group limits hydrogen-bonding capacity. This compound may exhibit lower solubility in polar solvents compared to the target compound due to reduced amine functionality .
- 2-(4-Aminophenyl)-N-Methylethanesulfonamide (CAS: 98623-16-6): Replaces the thiophene ring with a benzene ring and an ethanesulfonamide chain.
Sulfonamide Substituent Effects
- Diethyl vs. Methyl or Aryl Groups : The N,N-diethyl substitution on the sulfonamide in the target compound increases steric hindrance compared to simpler analogs like N-methylbenzenesulfonamides (e.g., ). This bulkiness may reduce crystallization tendencies (as seen in ’s hydrogen-bonded dimers) but enhance membrane permeability in drug design .
- Comparison with Halogenated Derivatives: N-(4-Chlorophenyl)thiophene-2-sulfonamide () demonstrates how electronegative substituents like chlorine can modulate electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
